(S,S)-Teth-TsDpen RuCl (S,S)-Teth-TsDpen RuCl
Brand Name: Vulcanchem
CAS No.: 851051-43-9
VCID: VC2897151
InChI: InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1/t29-,30-;;/m0../s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]CCCC4=CC=CC=C4.Cl[Ru+2]
Molecular Formula: C30H31ClN2O2RuS
Molecular Weight: 620.2 g/mol

(S,S)-Teth-TsDpen RuCl

CAS No.: 851051-43-9

Cat. No.: VC2897151

Molecular Formula: C30H31ClN2O2RuS

Molecular Weight: 620.2 g/mol

* For research use only. Not for human or veterinary use.

(S,S)-Teth-TsDpen RuCl - 851051-43-9

Specification

CAS No. 851051-43-9
Molecular Formula C30H31ClN2O2RuS
Molecular Weight 620.2 g/mol
IUPAC Name [(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide;ruthenium(2+);chloride
Standard InChI InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1/t29-,30-;;/m0../s1
Standard InChI Key MDABGVLQRDDWLY-ARDORAJISA-M
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NCCCC4=CC=CC=C4.[Cl-].[Ru+2]
SMILES CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]CCCC4=CC=CC=C4.Cl[Ru+2]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CC=CC=C4.[Cl-].[Ru+2]

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

(S,S)-Teth-TsDpen RuCl is identified by CAS number 851051-43-9 and possesses the molecular formula C30H25ClN2O2RuS with a molecular weight of 614.12 g/mol . The compound is registered with MDL Number MFCD16294984 and represents an important class of chiral ruthenium catalysts .

Nomenclature and Synonyms

The compound is known by several names in scientific literature. Its full chemical name is Chloro[N-[(1S,2S)-1,2-diphenyl-2-[(R)-[3-(η6-phenyl)propyl]amino-κN]ethyl]-4-methylbenzenesulfonamidato-κN]ruthenium . Common synonyms include:

  • [(S,S)-Teth-TsDpen RuCl]

  • [(S,S)-Teth-TsDPEN-RuCl], Ru 16.3%

  • (S,S)-TETH-TSDPEN RUCL WILLS CATALYST

  • {N-[3-(η6-phenyl)propyl]-[(1S-2S)-1,2-diphenyl-1-4-methylbenzenesulfonylamidato(kN')-ethyl-2-amino-(kN)]}ruthenium(II)

Structural Features

The complex features a ruthenium metal center coordinated to a chiral diamine ligand derived from (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). What distinguishes this catalyst is its tethered architecture, where a phenyl group is connected to the diamine via a propyl linker. This structural modification significantly enhances stability compared to non-tethered Noyori-type catalysts while preserving catalytic activity . The stereochemical configuration at the 1,2-diphenylethylenediamine moiety (S,S) is crucial for determining the stereoselectivity of the catalyzed reactions.

Catalytic Properties and Mechanism of Action

Catalytic Activity Profile

(S,S)-Teth-TsDpen RuCl functions primarily as a catalyst for asymmetric transfer hydrogenation reactions. Its catalytic cycle involves the formation of a ruthenium-hydride intermediate that facilitates the stereoselective transfer of hydrogen to prochiral substrates. The catalyst demonstrates particular effectiveness with ketones and imines, producing chiral alcohols and amines with high enantioselectivity .

Electronic and Steric Effects

Research has revealed that the enantioselectivity achieved with this catalyst is influenced by a complex interplay of electronic and steric effects . Both the electronic properties of substituents on the substrate and steric hindrance near the reactive center significantly impact the stereochemical outcome of the reduction. When optimally matched combinations of substituents are employed, products with enhanced enantioselectivity can be obtained even from challenging substrate classes .

Catalytic Cycle

The catalytic mechanism involves a metal-ligand bifunctional pathway in which:

  • The catalyst coordinates with the substrate

  • Hydrogen transfer occurs from the hydrogen source (typically formic acid or hydrogen gas)

  • The hydride is transferred to the prochiral substrate with facial selectivity determined by the catalyst's chiral environment

  • The reduced product is released, and the catalytic cycle continues

This mechanism allows for highly selective reductions under relatively mild conditions, making the catalyst particularly valuable for sensitive substrates.

Synthetic Applications

Pharmaceutical Intermediates Synthesis

(S,S)-Teth-TsDpen RuCl has demonstrated significant utility in the synthesis of pharmaceutical intermediates. Notably, it has been employed in the reduction of ketone intermediates for the synthesis of esketamine, an important antidepressant medication . The catalyst's ability to produce specific enantiomers with high selectivity makes it invaluable in pharmaceutical manufacturing, where stereochemical purity is often critical for therapeutic efficacy.

Asymmetric Hydrogenation of Specialized Substrates

The catalyst shows remarkable versatility in reducing various substrate classes:

  • Acetylenic ketones: The catalyst efficiently reduces these challenging substrates with good enantioselectivity

  • Diketones: It has been employed in the preparation of (3S,6S)-1,8-diphenylocta-1,7-diyne-3,6-diol from 1,8-diphenylocta-1,7-diyne-3,6-dione, demonstrating its utility in the synthesis of complex chiral diols

  • Substituted propanones: The catalyst has been used to reduce propanones containing aryloxy and alkoxy substituents, yielding products with enantioselectivities up to 68% ee (84:16 er)

Challenging Substrate Classes

Research published in ACS Publications demonstrates that (S,S)-Teth-TsDpen RuCl can effectively catalyze the asymmetric transfer hydrogenation of propanones containing combinations of aryloxy and alkoxy substituents at the 1- and 3-positions . These substrates represent a challenging class for asymmetric reduction due to the limited steric differentiation between the groups flanking the carbonyl. Despite these challenges, the catalyst achieved moderate to good enantioselectivities, highlighting its potential for difficult asymmetric transformations.

Comparison with Related Catalysts

Structural Variations and Performance

The tethered structure of (S,S)-Teth-TsDpen RuCl represents an evolution from earlier Ru(II)/TsDPEN catalysts pioneered by Noyori. Table 1 summarizes the key differences between this catalyst and related compounds:

Table 1: Comparison of (S,S)-Teth-TsDpen RuCl with Related Ruthenium Catalysts

CatalystStructure TypeStabilityEnantioselectivitySubstrate Scope
(S,S)-Teth-TsDpen RuClTetheredHighModerate to HighBroad, including challenging substrates
Traditional Ru(II)/TsDPEN (Noyori-type)Non-tetheredModerateHigh for aromatic ketonesLimited for certain substrate classes
(R,R)-Teth-TsDpen RuClTethered (opposite stereochemistry)HighProduces opposite enantiomerSimilar to (S,S) variant
(S,S)-TsDPEN RuClDifferent ligand structureVariableSubstrate-dependentNarrower than tethered variants

The comparative analysis demonstrates that the tethered architecture offers significant advantages in terms of catalyst stability while maintaining the high enantioselectivity characteristic of this class of catalysts .

Advantages of Tethered Structure

The incorporation of a tethering group between the arene and diamine ligands in (S,S)-Teth-TsDpen RuCl confers several advantages:

  • Enhanced stability under reaction conditions

  • Prevention of ligand dissociation during catalytic cycles

  • Improved catalyst recovery and potential for recycling

  • Maintained catalytic activity across multiple reaction cycles

These benefits make the tethered catalyst particularly valuable for industrial applications where catalyst stability and longevity are crucial considerations.

Research Findings on Specific Applications

Asymmetric Transfer Hydrogenation of Substituted Propanones

Recent research has focused on applying (S,S)-Teth-TsDpen RuCl to the asymmetric reduction of propanones bearing various substituents. Table 2 summarizes select results from this study:

Table 2: Enantioselectivity in the Reduction of Substituted Propanones

SubstrateSubstituent at C1Substituent at C3Yield (%)Enantiomeric Ratio
1AryloxyAlkoxy>9584:16
2AryloxyAryloxy>9578:22
3AlkoxyAlkoxy>9570:30
4Substituted AryloxyAlkoxy>9568:32

These results demonstrate that while the enantioselectivity is moderate for this challenging substrate class, the catalyst achieves consistently high yields, indicating excellent catalytic activity .

Electronic and Steric Effects on Selectivity

The study on substituted propanones revealed a complex pattern of electronic and steric effects influencing enantioselectivity. Researchers found that:

  • Electron-withdrawing substituents on aryloxy groups generally improved enantioselectivity

  • Steric bulk around the reactive center had variable effects depending on its position

  • The combination of electronic and steric factors could be optimized to achieve the best results

These findings provide valuable guidance for predicting the outcomes of asymmetric reductions with this catalyst and for designing substrates that will undergo highly selective transformations.

Synthetic Procedures

Preparation Methods

The synthesis of (S,S)-Teth-TsDpen RuCl typically involves the reaction of a ruthenium precursor with the chiral diamine ligand (S,S)-TsDPEN in the presence of a suitable solvent and base. The tethered nature of the catalyst requires specific synthetic strategies to incorporate the linking group between the arene and the diamine component. The general synthetic approach follows established methods for preparing ruthenium-arene complexes, with modifications to accommodate the tethered architecture.

Purification Techniques

Purification of (S,S)-Teth-TsDpen RuCl is generally achieved through recrystallization or chromatographic techniques. The high purity of the catalyst is essential for achieving optimal performance in asymmetric transformations, particularly when high enantioselectivity is required. Careful handling under inert atmosphere conditions is typically recommended to prevent oxidation of the ruthenium center.

Recent Developments and Future Perspectives

Expanding Applications

Recent research has expanded the application scope of (S,S)-Teth-TsDpen RuCl to include:

  • Dynamic kinetic resolution of racemic alcohols

  • Tandem reactions combining asymmetric reduction with subsequent transformations

  • Application in continuous flow systems for industrial scale processing

These developments highlight the ongoing relevance of this catalyst in modern asymmetric synthesis and its potential for addressing complex synthetic challenges.

Future Research Directions

Several promising areas for future research with (S,S)-Teth-TsDpen RuCl include:

  • Development of immobilized versions for heterogeneous catalysis

  • Modification of the ligand structure to enhance selectivity for specific substrate classes

  • Application in cascade reactions for the streamlined synthesis of complex molecules

  • Investigation of alternative hydrogen sources for more sustainable catalytic processes

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